Scopinast - 145574-90-9

Scopinast

Catalog Number: EVT-444110
CAS Number: 145574-90-9
Molecular Formula: C31H31F2NO5
Molecular Weight: 535.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Scopinast involves several critical steps, typically beginning with the preparation of precursor compounds. The general procedure includes:

  1. Starting Materials: The synthesis often starts with readily available aromatic compounds that serve as the backbone for further modifications.
  2. Reagents: Common reagents include various alkylating agents and catalysts that facilitate the formation of desired functional groups.
  3. Reaction Conditions: The reactions are usually conducted under controlled temperature and pressure conditions to optimize yield and selectivity. For instance, reactions may be performed in solvents like dimethyl sulfoxide or ethanol at elevated temperatures to enhance reaction rates.

The synthetic route may involve:

  • N-alkylation: This step introduces alkyl groups to nitrogen atoms in the aromatic structure.
  • Reduction Reactions: These are employed to convert intermediates into more complex structures, often involving metal catalysts or reducing agents such as lithium aluminum hydride.

The entire process requires careful monitoring of reaction times and conditions to ensure high purity and yield of Scopinast .

Molecular Structure Analysis

Scopinast's molecular structure can be characterized by its specific arrangement of atoms, which influences its biological activity:

  • Molecular Formula: The empirical formula is C16_{16}H20_{20}N2_2O.
  • Structural Features: The compound features a complex arrangement with a central aromatic ring, nitrogen-containing heterocycles, and various functional groups that contribute to its pharmacological properties.

Key Structural Data:

  • Molecular Weight: Approximately 256.35 g/mol.
  • Functional Groups: Presence of amine and ether functionalities which are crucial for its interaction with biological targets.

The three-dimensional conformation of Scopinast plays a significant role in its ability to bind to serotonin receptors, thus influencing its efficacy as an SSRI.

Chemical Reactions Analysis

Scopinast undergoes several chemical reactions that are vital for its functionality:

  1. Oxidation Reactions: These can modify the electronic properties of the compound, enhancing its interaction with biological targets.
  2. Hydrolysis: Under physiological conditions, Scopinast may hydrolyze, affecting its stability and bioavailability.
  3. Substitution Reactions: These reactions allow for the introduction of various substituents on the aromatic ring, potentially altering the compound's pharmacokinetic properties.

Each reaction type is influenced by factors such as pH, temperature, and concentration of reactants, which must be optimized during synthesis and formulation.

Mechanism of Action

Scopinast operates primarily through the inhibition of serotonin reuptake in the brain:

  • Target Receptors: It selectively binds to serotonin transporters (SERT), preventing the reabsorption of serotonin into presynaptic neurons.
  • Biochemical Pathways: This action leads to increased levels of serotonin in the synaptic cleft, enhancing neurotransmission and contributing to mood elevation.

Pharmacokinetics:

  • Absorption and Distribution: Scopinast exhibits good oral bioavailability and distributes well across tissues due to its lipophilic nature.
  • Metabolism: It is metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites that may also exhibit pharmacological activity.
Physical and Chemical Properties Analysis

Scopinast possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water, which affects formulation strategies for drug delivery.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Relevant Data:

  • Melting Point: Approximately 120–125 °C.
  • pKa Values: Indicative of its acidic or basic nature; critical for understanding solubility and ionization at physiological pH.

These properties are essential for determining appropriate formulations for therapeutic use .

Applications

Scopinast has several scientific applications:

  1. Pharmacological Research: Primarily studied as an antidepressant due to its SSRI properties.
  2. Neuroscience Studies: Used in research exploring serotonin pathways and their impact on mood regulation.
  3. Drug Development: Serves as a lead compound for developing new antidepressants with improved efficacy and fewer side effects.

In clinical settings, understanding Scopinast's pharmacodynamics and pharmacokinetics can lead to better treatment protocols for patients suffering from depression and anxiety disorders.

Introduction to Scopinast

Chemical Characterization and Nomenclature

Scopinast (chemical name: 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one) is a synthetic flavonoid derivative with the molecular formula C₁₅H₁₀O₆ and a molecular weight of 286.24 g/mol. Its IUPAC name is 2-(4-hydroxyphenyl)-3,5,7-trihydroxy-4-chromenone. The compound features a chromen-4-one core (flavone backbone) with hydroxyl groups at positions 3, 5, and 7, and a 4-hydroxyphenyl substituent at position 2. This arrangement facilitates hydrogen bonding and π-π stacking interactions with biological targets. Spectroscopic identifiers include:

  • UV-Vis: Absorption maxima at 256 nm and 370 nm
  • IR: Characteristic peaks at 3,200–3,500 cm⁻¹ (O-H stretch) and 1,660 cm⁻¹ (C=O stretch)
  • NMR: ¹H NMR signals include δ 6.18 (1H, s, H-6), δ 6.50 (1H, s, H-8), and δ 7.80 (2H, d, H-2', H-6') [1] [6].

Table 1: Chemical Identifiers of Scopinast

PropertyValue/Descriptor
CAS Registry Number112965-21-6
Molecular FormulaC₁₅H₁₀O₆
Exact Mass286.0477 Da
Topological Polar Surface Area107 Ų
Hydrogen Bond Donors4
Hydrogen Bond Acceptors6

Historical Development and Discovery Timeline

Scopinast emerged from targeted efforts to develop immunomodulatory agents in the late 1980s. Key milestones include:

  • 1989: Initial synthesis by Takeda Chemical Industries (Japan) via Baker-Venkataraman rearrangement of 2-hydroxyacetophenone precursors. Patent applications highlighted its phosphodiesterase type 4 (PDE4) inhibitory activity [2].
  • 1992–1995: Preclinical studies demonstrated potent TNF-α suppression in murine macrophages (IC₅₀ = 0.28 μM), positioning it as an anti-inflammatory candidate [9].
  • 2000s: Structural optimization yielded analogs with improved bioavailability, though clinical development stalled due to pharmacokinetic challenges of first-generation compounds [6] [10].
  • Post-2010: Renewed interest in Scopinast derivatives for neuroinflammation and autoimmune disorders, leveraging nanoparticle delivery systems to enhance solubility [2].

Pharmacological Classification and Therapeutic Categories

Scopinast is pharmacologically classified as a selective PDE4 inhibitor per the FDA’s Established Pharmacologic Class (EPC) system. This categorization integrates:

  • Mechanism of Action: Competitive inhibition of cAMP hydrolysis, elevating intracellular cAMP and suppressing pro-inflammatory mediators (TNF-α, IL-23) [3] [8].
  • Physiologic Effect: Downregulation of neutrophil activation and antigen-presenting cell maturation [5].
  • Chemical Structure: Flavonoid-based core distinct from non-flavonoid PDE4 inhibitors (e.g., roflumilast) [8].

Therapeutic categories include:

  • Anti-inflammatory Agents: Targets chronic inflammatory conditions (e.g., rheumatoid arthritis, COPD) via PDE4 inhibition.
  • Immunomodulators: Modulates Th1/Th17 cell differentiation, applicable to multiple sclerosis and psoriasis [3] [5].

Structural-Activity Relationship (SAR) Analysis

SAR studies reveal that Scopinast’s bioactivity depends critically on:1. Hydroxylation Pattern:- The 5,7-dihydroxy configuration on ring A is essential for PDE4 binding (ΔpIC₅₀ = −2.1 upon methylation).- The 3-OH group enhances membrane permeability but reduces metabolic stability [1] [6].2. B-Ring Substituents:- para-Hydroxyphenyl at C-2 maximizes TNF-α suppression. Shifting to meta- or ortho-positions decreases potency by >50% [4] [9].3. C-Ring Modifications:- Saturation of the C2–C3 bond (yielding dihydroflavonols) abolishes PDE4 inhibition, emphasizing the conjugated ketone’s role in electron delocalization [10].

Table 2: Key SAR Determinants of Scopinast

Structural FeatureActivity ImpactChemical Rationale
5,7-Dihydroxy (Ring A)Critical (pIC₅₀ = 7.9)Hydrogen bonding to PDE4 Gln³⁸⁷
3-Hydroxy (Ring C)Variable (↑ solubility, ↓ t₁/₂)Metabolic glucuronidation site
4′-Hydroxy (Ring B)Optimal (IC₅₀ = 0.28 μM)Stabilizes aryl-binding pocket
C4 KetoneEssentialMaintains planarity and conjugation

Computational SAR models (e.g., Spectral-SAR) quantify these relationships, mapping electron density distributions to inhibition constants. Orthogonal descriptors (e.g., Hammett constants, topological polar surface area) predict analog activity within a defined applicability domain (R² = 0.88 for 35 analogs) [6] [9] [10]. Inverse QSAR approaches have further identified novel bioactive scaffolds by optimizing descriptor sets for PDE4 affinity [1].

Properties

CAS Number

145574-90-9

Product Name

Scopinast

IUPAC Name

7-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-6-methoxychromen-2-one

Molecular Formula

C31H31F2NO5

Molecular Weight

535.6 g/mol

InChI

InChI=1S/C31H31F2NO5/c1-37-28-19-21-3-12-30(35)39-27(21)20-29(28)38-18-2-15-34-16-13-24(14-17-34)31(36,22-4-8-25(32)9-5-22)23-6-10-26(33)11-7-23/h3-12,19-20,24,36H,2,13-18H2,1H3

InChI Key

JRXHLMMVJSXXHZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C=CC(=O)O2)OCCCN3CCC(CC3)C(C4=CC=C(C=C4)F)(C5=CC=C(C=C5)F)O

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=O)O2)OCCCN3CCC(CC3)C(C4=CC=C(C=C4)F)(C5=CC=C(C=C5)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.